D-serine

Catalog No.
S703645
CAS No.
312-84-5
M.F
C3H7NO3
M. Wt
105.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-serine

CAS Number

312-84-5

Product Name

D-serine

IUPAC Name

(2R)-2-amino-3-hydroxypropanoic acid

Molecular Formula

C3H7NO3

Molecular Weight

105.09 g/mol

InChI

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m1/s1

InChI Key

MTCFGRXMJLQNBG-UWTATZPHSA-N

SMILES

C(C(C(=O)O)N)O

Solubility

364 mg/mL at 20 °C

Canonical SMILES

C(C(C(=O)O)N)O

Isomeric SMILES

C([C@H](C(=O)O)N)O

Neuromodulator and Synaptic Plasticity

D-serine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) glutamate receptor, a key player in learning and memory. Studies suggest D-serine modulates synaptic plasticity, the brain's ability to strengthen and weaken connections between neurons, crucial for learning and memory formation . Deficits in D-serine levels are linked to impaired synaptic plasticity, while its administration in animal models can improve memory and learning [^2, ^3].

Potential Therapeutic Agent for Neuropsychiatric Disorders

The role of D-serine in various neuropsychiatric disorders is actively investigated. Here are some specific examples:

  • Schizophrenia: Reduced D-serine levels are observed in some individuals with schizophrenia, and studies suggest it may contribute to the negative symptoms of the disease . Clinical trials are exploring D-serine supplementation as a potential treatment .
  • Depression: Similar to schizophrenia, lower D-serine levels are found in some individuals with depression, and initial studies suggest D-serine supplementation might have antidepressant effects . However, further research is needed to confirm these findings.
  • Alzheimer's disease (AD): While D-serine deficit is observed in early stages of AD, its role becomes complex in later stages. While it may offer benefits in the early stages, excessive D-serine can potentially contribute to neuronal damage in later stages .

D-serine is a naturally occurring amino acid and is the D-enantiomer of serine, an α-amino acid that plays a crucial role in various biological processes. Its chemical formula is C₃H₇NO₃, and it is classified as a non-essential amino acid due to its ability to be synthesized in the human body. D-serine is primarily found in the brain, where it acts as a neuromodulator and co-agonist of N-methyl-D-aspartate receptors. This receptor interaction is essential for synaptic plasticity and memory formation, making D-serine significant in neurobiology and potential therapeutic applications.

D-serine's primary mechanism of action revolves around its role as a co-agonist for the NMDAR. Binding to the NMDAR alongside glycine enhances the receptor's activation, potentially influencing various aspects of neuronal signaling and plasticity []. Research suggests that D-serine levels might be associated with cognitive function and could play a role in neuropsychiatric disorders like schizophrenia. However, the exact mechanisms underlying these connections are still being elucidated.

, primarily through enzymatic processes:

  • Synthesis from L-serine: The conversion of L-serine to D-serine is catalyzed by the enzyme serine racemase. This reaction involves the interconversion of the two enantiomers through racemization.
  • Degradation: D-serine can be degraded by D-amino acid oxidase, which catalyzes its oxidative deamination to produce hydroxypyruvate and ammonia. This reaction is crucial for regulating D-serine levels in the brain .
  • Enzymatic Cascade Reactions: D-serine serves as a substrate in various enzymatic reactions, including those that produce valuable ketoses like L-erythrulose and D-fructose through one-pot cascade reactions involving other enzymes such as transketolase .

D-serine can be synthesized through several methods:

  • Enzymatic Synthesis: The primary method involves using serine racemase to convert L-serine into D-serine. This reaction can be conducted under physiological conditions, making it suitable for biological applications .
  • Chemical Synthesis: Laboratory methods include multi-step processes starting from simple precursors like methyl acrylate or glycine, involving hydrogenation and other organic transformations .
  • One-Pot Cascade Reactions: Recent advances have introduced efficient one-pot enzymatic methods that utilize D-threonine aldolase and other enzymes to produce D-serine at an industrial scale .

D-serine has various applications across multiple fields:

  • Pharmaceuticals: It is being explored as a treatment for neuropsychiatric disorders such as schizophrenia and Alzheimer's disease due to its role in modulating NMDA receptor activity .
  • Neuroscience Research: D-serine serves as a critical tool for studying synaptic plasticity and neurotransmission mechanisms in both basic research and clinical settings.
  • Biotechnology: Its enzymatic production methods are being developed for large-scale synthesis of D-serine for use in research and therapeutic contexts .

Research has focused on the interactions of D-serine with various receptors and enzymes:

  • NMDA Receptors: Studies indicate that D-serine acts more potently than glycine at the glycine site of NMDA receptors, suggesting its potential as a therapeutic agent for enhancing cognitive functions .
  • Serine Racemase Mutants: Investigations into serine racemase mutants have revealed insights into the regulation of intracellular D-serine levels, highlighting its importance in maintaining synaptic balance .

D-serine shares structural similarities with several compounds but maintains unique properties:

CompoundStructureUnique Features
L-serineC₃H₇NO₃The L-enantiomer; predominant form in protein synthesis.
GlycineC₂H₅NO₂Simplest amino acid; does not have the hydroxymethyl group.
D-aspartateC₄H₇NO₄Another D-amino acid; acts primarily as a neurotransmitter.
ThreonineC₄H₉NO₃Has an additional hydroxyl group; involved in protein synthesis.

D-serine's unique feature lies in its specific role as an NMDA receptor co-agonist, distinguishing it from other amino acids that do not interact with these receptors in the same manner.

Molecular Structure and Stereochemistry

D-serine is a non-proteinogenic amino acid with the molecular formula C₃H₇NO₃ and a molecular weight of 105.09 grams per mole [1] [3] [4]. The compound is officially designated by the International Union of Pure and Applied Chemistry as (2R)-2-amino-3-hydroxypropanoic acid, reflecting its stereochemical configuration [1] [4] [10]. The Chemical Abstracts Service registry number for D-serine is 312-84-5, which serves as its unique chemical identifier [1] [3] [4].

The molecular structure of D-serine consists of a central carbon atom (Cα) bonded to an amino group (-NH₂), a carboxyl group (-COOH), a hydrogen atom, and a hydroxymethyl side chain (-CH₂OH) [1] [18]. This arrangement classifies D-serine as a polar amino acid due to the presence of the hydroxyl group in its side chain [18]. The compound exhibits chirality at the alpha carbon, with the D-configuration indicating that the amino group is positioned on the right side when viewed in the Fischer projection [19].

The stereochemical designation of D-serine follows the absolute configuration rules, where the compound possesses an R-configuration at the C-2 position [1] [7] [10]. This stereochemical arrangement is crucial for its biological activity, as it determines the compound's interaction with specific receptors and enzymes [5] [18]. The Simplified Molecular Input Line Entry System representation of D-serine is C(C@HN)O, which encodes the three-dimensional arrangement of atoms [1] [7].

PropertyValue
Molecular FormulaC₃H₇NO₃
Molecular Weight105.09 g/mol
Chemical Abstracts Service Registry Number312-84-5
International Union of Pure and Applied Chemistry Name(2R)-2-amino-3-hydroxypropanoic acid
Simplified Molecular Input Line Entry SystemC(C@HN)O
International Chemical IdentifierInChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1
International Chemical Identifier KeyMTCFGRXMJLQNBG-REOHCLBHSA-N

Physicochemical Properties

D-serine exists as a white to almost white crystalline powder at room temperature, exhibiting excellent stability under standard storage conditions [10] [12] [13]. The compound demonstrates a melting point ranging from 220 to 228 degrees Celsius, with most sources reporting values between 220 and 225 degrees Celsius [6] [9] [10] [13]. The estimated boiling point is approximately 197.09 degrees Celsius, though this value represents a theoretical calculation rather than experimental measurement [6].

The density of D-serine is estimated at 1.3895 grams per cubic centimeter, while the refractive index is calculated to be 1.4368 [6]. These physical parameters contribute to the compound's overall characterization and identification in laboratory settings [6] [10].

The optical activity of D-serine is expressed through its specific rotation, which ranges from -14.3 to -15.5 degrees when measured at 20 degrees Celsius using a concentration of 10 grams per 100 milliliters in 1+5 hydrochloric acid solution [10] [12] [14]. This negative rotation indicates that D-serine rotates plane-polarized light in a counterclockwise direction, despite being designated as the D-form based on its Fischer projection configuration [10] [14].

Water solubility represents one of the most significant physicochemical properties of D-serine, with values ranging from 346 to 425 milligrams per milliliter at 20 degrees Celsius [6] [9] [11]. This high water solubility facilitates the compound's biological functions and transport mechanisms within physiological systems [11] [21]. In contrast, D-serine exhibits poor solubility in organic solvents, being essentially insoluble in alcohol, ether, and benzene [10] [12].

The ionization behavior of D-serine is characterized by two dissociation constants. The carboxyl group exhibits a pKa value between 2.16 and 2.21, while the amino group demonstrates a pKa value ranging from 9.15 to 9.21 [6] [40] [41]. These values result in an isoelectric point between 5.68 and 5.70, representing the pH at which the molecule carries no net electrical charge [40] [41]. The estimated logarithm of the partition coefficient between octanol and water is -1.490, indicating the compound's hydrophilic nature [6].

PropertyValue
Physical State at 20°CSolid
AppearanceWhite to almost white crystalline powder
Melting Point220-228°C
Boiling Point (estimate)197.09°C
Density (estimate)1.3895 g/cm³
Refractive Index (estimate)1.4368
Specific Rotation [α]²⁰ᴅ-14.3 to -15.5° (c=10, 1+5 HCl)
Water Solubility at 20°C346-425 mg/mL
Solubility in Organic SolventsInsoluble in alcohol, ether, and benzene
pKa (carboxyl group)2.16-2.21
pKa (amino group)9.15-9.21
Isoelectric Point (pI)5.68-5.70
LogP (estimate)-1.490

Structural Comparison with L-Serine

The fundamental difference between D-serine and L-serine lies in their stereochemical configuration at the alpha carbon [15] [18] [19]. L-serine possesses an S-configuration at the C-2 position, while D-serine exhibits an R-configuration, making them enantiomers or mirror images of each other [18] [19]. This difference in spatial arrangement results in opposite optical activities, with L-serine being levorotatory and D-serine being dextrorotatory when measured under identical conditions [19].

Despite their identical molecular formulas and weights, the biological functions of these enantiomers differ significantly [15] [16] [17]. L-serine serves as a proteinogenic amino acid that is incorporated into proteins during translation and functions as a precursor for various biomolecules including glycine, cysteine, and phospholipids [17] [18]. In contrast, D-serine is not incorporated into proteins but instead functions as a neurotransmitter and neuromodulator, specifically acting as a co-agonist for N-methyl-D-aspartate receptors [5] [15] [16] [18].

The metabolic pathways for these two enantiomers also demonstrate distinct characteristics [15] [17] [18]. L-serine is synthesized through the phosphorylated pathway from glucose-derived intermediates, primarily occurring in glial cells [17] [18]. D-serine, however, is synthesized from L-serine through the action of serine racemase, an enzyme that catalyzes the conversion of the L-form to the D-form [17] [18] [20].

Both enantiomers exhibit identical physicochemical properties including melting point, boiling point, density, and solubility characteristics [11] [19]. However, their interactions with biological systems differ dramatically due to the stereospecificity of enzymes and receptors [17] [19]. While L-serine is readily metabolized through conventional amino acid pathways, D-serine requires specific enzymes such as D-amino acid oxidase for its degradation [17] [20].

The equal solubility of both enantiomers in water at 20 degrees Celsius is approximately 420 milligrams per milliliter [11]. Interestingly, when D-serine and L-serine are mixed in equal proportions to form a racemic mixture, the solubility decreases dramatically to approximately 50 milligrams per milliliter [11] [39]. This phenomenon occurs due to the formation of stronger intermolecular hydrogen bonds between the two enantiomers during crystallization, creating a more stable but less soluble crystal structure [11] [39].

PropertyD-SerineL-Serine
ConfigurationD-form (dextrorotatory)L-form (levorotatory)
Stereochemical Designation(2R)-configuration(2S)-configuration
Absolute ConfigurationR at C-2S at C-2
Optical ActivityDextrorotatoryLevorotatory
Biological FunctionNeurotransmitter/neuromodulatorProtein synthesis, metabolism
Occurrence in ProteinsNot incorporated into proteinsIncorporated into proteins
Neural ActivityN-methyl-D-aspartate receptor co-agonistPrecursor to D-serine and glycine
Metabolic PathwaySynthesized from L-serine by serine racemaseSynthesized via phosphorylated pathway

Conformational Analysis

The conformational behavior of D-serine has been extensively studied using computational methods, particularly density functional theory calculations at various levels of theory [22] [23] [24]. Comprehensive conformational analysis of D-serine-containing dipeptides reveals complex molecular dynamics that influence biological activity and receptor binding [22] [23].

In dipeptide models containing D-serine, such as N-formyl-D-serine-D-alanine-NH₂, computational studies have identified 243 theoretically possible conformers, of which 87 to 91 stable conformations have been experimentally located [22] [23] [24]. The remaining conformers migrate to more energetically favorable geometries during optimization, indicating the preferential adoption of specific backbone conformations [22] [23].

The most stable conformational states of D-serine-containing dipeptides correspond to beta-turn regions of the Ramachandran plot, with the gamma-D to gamma-L configuration representing the most energetically favorable arrangement [22] [23] [24]. This conformational preference is stabilized by the formation of multiple intramolecular hydrogen bonds, with the highest stability conformer exhibiting three distinct hydrogen bond interactions [22] [23].

Nuclear magnetic resonance spectroscopy studies of D-serine in aqueous solution at 600 megahertz provide experimental validation of the compound's conformational behavior [27]. The proton nuclear magnetic resonance spectrum shows characteristic chemical shifts that reflect the molecular environment of each hydrogen atom within the D-serine structure [27]. The alpha proton appears as a triplet due to coupling with the adjacent methylene protons, while the hydroxymethyl protons exhibit complex multipicity patterns [27].

Molecular dynamics simulations of D-serine bound to various receptor proteins reveal that the compound can adopt different conformational states depending on the binding environment [37] [42]. The ligand-binding domains of receptors influence D-serine conformation through specific interactions with binding site residues [37] [42]. These studies demonstrate that D-serine maintains conformational flexibility while bound to receptors, allowing for induced-fit binding mechanisms [37] [42].

Crystal structure analyses of D-serine in complex with enzymes such as D-serine dehydratase provide detailed insights into the compound's three-dimensional arrangement in biological systems [28] [29] [32]. These structures reveal that D-serine can form extensive hydrogen bonding networks with surrounding amino acid residues, with the hydroxyl group of D-serine typically coordinating with carboxyl groups of aspartic acid residues [28] [29] [32].

The conformational analysis also reveals that D-serine exhibits restricted rotation around the carbon-carbon bonds, particularly between the alpha carbon and the beta carbon bearing the hydroxyl group [22] [23]. This restriction influences the compound's ability to adopt certain conformations and affects its binding affinity to different receptor sites [22] [37].

Physical Description

Solid

XLogP3

-3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

105.042593085 g/mol

Monoisotopic Mass

105.042593085 g/mol

Heavy Atom Count

7

Melting Point

229 °C

UNII

1K77H2Z9B1

GHS Hazard Statements

Aggregated GHS information provided by 18 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 16 of 18 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 18 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

D-Serine is a non-essential amino acid and dextro isomer of serine with antipsychotic activity. D-serine is a selective full agonist at the glycine site of N-methyl-D-aspartate (NMDA)-type glutamate receptor. Hypofunction of NMDA type of neurotransmission is believed to play a major role in pathophysiology of schizophrenia, therefore, administration of D-serine and subsequent activation of NMDA receptors may alleviate psychotic tendencies.

Pictograms

Irritant

Irritant

Other CAS

312-84-5

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

D-Serine: ACTIVE

Dates

Modify: 2023-08-15
Hatanaka T, Huang W, Nakanishi T, Bridges CC, Smith SB, Prasad PD, Ganapathy ME, Ganapathy V: Transport of D-serine via the amino acid transporter ATB(0,+) expressed in the colon. Biochem Biophys Res Commun. 2002 Feb 22;291(2):291-5. [PMID:11846403]
Schmelz et al. AcsD catalyzes enantioselective citrate desymmetrization in siderophore biosynthesis Nature Chemical Biology, doi: 10.1038/nchembio.145, published online 1 February 2009 http://www.nature.com/naturechemicalbiology
Inoue et al. Total synthesis of the large non-ribosomal peptide polytheonamide B. Nature Chemistry, doi: 10.1038/nchem.554, published online 21 February 2010 http://www.nature.com/nchem

Explore Compound Types